3-Cyanocoumarin 3-Cyanocoumarin
Brand Name: Vulcanchem
CAS No.: 15119-34-3
VCID: VC20955829
InChI: InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C#N
Molecular Formula: C10H5NO2
Molecular Weight: 171.15 g/mol

3-Cyanocoumarin

CAS No.: 15119-34-3

Cat. No.: VC20955829

Molecular Formula: C10H5NO2

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

3-Cyanocoumarin - 15119-34-3

Specification

CAS No. 15119-34-3
Molecular Formula C10H5NO2
Molecular Weight 171.15 g/mol
IUPAC Name 2-oxochromene-3-carbonitrile
Standard InChI InChI=1S/C10H5NO2/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h1-5H
Standard InChI Key QKJALQPLNMEDAV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C#N
Canonical SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C#N

Introduction

Chemical Structure and Properties

Structural Features

PropertyCharacteristicReference
Physical stateCrystalline solid
SolubilitySoluble in organic solvents (ethanol, methanol, DCM, DMF); limited water solubility
IR (CN stretch)2202–2222 cm^-1
IR (C=O stretch)1683–1719 cm^-1
IR (C=C stretch)1575–1603 cm^-1
^1H NMR (C-H at position 4)8.16–8.80 ppm
^1H NMR (aromatic protons)7.16–7.97 ppm
ReactivityEnhanced electrophilicity at C-4 position; cyano group amenable to various transformations

Synthesis Methods

Classical Approaches

The synthesis of 3-cyanocoumarin has traditionally been approached through various condensation reactions involving salicylaldehydes or related compounds with reagents containing an active methylene group, such as ethyl cyanoacetate or malononitrile. These classical methods typically proceed through Knoevenagel condensation followed by intramolecular cyclization to form the coumarin scaffold .
One established approach involves the reaction of salicylaldehyde derivatives with ethyl cyanoacetate in the presence of a base catalyst. This reaction proceeds through the formation of an intermediate α,β-unsaturated ester, which subsequently undergoes intramolecular cyclization to generate the coumarin ring structure. Various bases have been employed in this transformation, including piperidine, triethylamine, potassium carbonate, and specialized catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) . The reaction conditions typically involve heating in a suitable solvent, with reaction times ranging from several hours to days depending on the specific substrates and conditions used.
Another classical method involves the Perkin reaction, which has been adapted for 3-cyanocoumarin synthesis by using cyanoacetic acid or its derivatives as the active methylene component. This approach often requires dehydrating agents and elevated temperatures to facilitate the cyclization process. While effective for preparing various 3-cyanocoumarin derivatives, these classical methods often suffer from limitations including harsh reaction conditions, extended reaction times, the use of toxic reagents or solvents, and moderate yields .
The limitations of these traditional approaches have motivated researchers to develop more efficient, milder, and environmentally friendly synthetic methodologies for the preparation of 3-cyanocoumarins. These efforts have led to significant advancements in the synthesis of these valuable compounds, as discussed in the following sections.

One-Pot Synthesis Using Phase Transfer Catalysis

A significant advancement in the synthesis of 3-cyanocoumarins was reported by Kumar, who developed an efficient one-pot method using phase transfer catalysis. This approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate at room temperature under phase transfer conditions. The methodology offers several advantages, including mild reaction conditions, shorter reaction times, and simplified work-up procedures .
The phase transfer catalyst facilitates the interaction between the reagents in the heterogeneous reaction system, enhancing the reaction rate and efficiency. This approach eliminates the need for harsh reaction conditions such as strong bases or high temperatures, making it more environmentally friendly compared to traditional methods. Additionally, the one-pot nature of the process avoids the isolation and purification of intermediates, further contributing to its efficiency .
The structures of the synthesized 3-cyano and 3-cyano-4-methyl coumarins were confirmed through analytical techniques including infrared spectroscopy and proton nuclear magnetic resonance spectroscopy. The method was demonstrated to be applicable to various substituted 2-hydroxybenzaldehydes and 2-hydroxyacetophenones, indicating its versatility for the preparation of diverse 3-cyanocoumarin derivatives .

Eco-Friendly Approaches

In alignment with the principles of green chemistry, researchers have developed several eco-friendly approaches for the synthesis of 3-cyanocoumarins. These methods emphasize the use of environmentally benign reagents, catalysts, and solvents, as well as energy-efficient reaction conditions .
One notable eco-friendly approach involves the use of potassium 1,2,3,6-tetrahydrophthalimide as a catalyst for the reaction between substituted salicylaldehydes and ethyl 2-cyanoacetate or malonic acid in an aqueous medium. This method operates at room temperature, eliminating the need for energy-intensive heating processes. The use of water as the reaction medium further enhances the environmental credentials of this approach, avoiding the hazards associated with organic solvents .
Another green methodology employs recyclable heterogeneous catalysts, which can be recovered and reused in subsequent reactions, reducing waste generation and resource consumption. These catalysts often enable efficient transformations under mild conditions, contributing to both the environmental sustainability and economic viability of the synthetic process .
The development of such eco-friendly approaches for the synthesis of 3-cyanocoumarins represents an important advancement in the field, offering more sustainable alternatives to traditional methods while maintaining or improving synthetic efficiency.

Recent MDPI Approach (2024)

A recent publication from MDPI in 2024 described an innovative approach for the efficient synthesis of 3-cyano-coumarin derivatives. This method employs a two-step process beginning with the synthesis of alkenes through the reaction of substituted aromatic aldehydes with methyl cyanoacetate. These intermediates are then reacted with resorcinol in the presence of potassium carbonate as a catalyst and ethanol as the solvent, resulting in the formation of 3-cyano-coumarin derivatives .
The process operates under relatively mild conditions, with the second step requiring only 15 to 30 minutes of refluxing at 60°C. This approach resulted in excellent yields ranging from 69% to 88% of the desired 3-cyano-coumarin derivatives. The structures of the synthesized compounds were confirmed through spectral analysis, with IR spectroscopy revealing characteristic absorption bands for the cyano group (2202–2208 cm^-1), carbonyl group (1683–1684 cm^-1), and hydroxyl group (3218–3234 cm^-1) .
This methodology offers several advantages, including simplicity, rapidity, and high efficiency. The use of readily available starting materials and relatively mild reaction conditions enhances its accessibility for both research and potential industrial applications. The high yields obtained further underscore the effectiveness of this synthetic route for the preparation of 3-cyano-coumarin derivatives .

Comparison of Synthesis Methods

The various methods developed for the synthesis of 3-cyanocoumarins each offer distinct advantages and limitations. The selection of a particular approach depends on multiple factors, including the availability of starting materials, scale requirements, specific structural features desired in the product, and considerations related to environmental impact and resource efficiency.
Table 2: Comparison of Different Synthesis Methods for 3-Cyanocoumarin

MethodStarting MaterialsReaction ConditionsCatalyst/ReagentsYield (%)AdvantagesLimitationsReference
MDPI 2024 ApproachSubstituted aromatic aldehydes, methyl cyanoacetate, resorcinolReflux, 60°C, 15-30 minK₂CO₃, ethanol69-88Simple, rapid, efficient, excellent yieldsRequires two-step process
Phase Transfer Catalysis2-hydroxybenzaldehydes, 2-hydroxyacetophenones, ethyl cyanoacetateRoom temperaturePhase transfer catalystGood yields (specific values not provided)One-pot synthesis, mild conditions, easy work-upMay require specific phase transfer catalysts
Potassium 1,2,3,6-Tetrahydrophthalimide CatalysisSubstituted salicylaldehydes, ethyl 2-cyanoacetate/malonic acidRoom temperature, aqueous mediaPotassium 1,2,3,6-tetrahydrophthalimideNot specifically statedEco-friendly, aqueous medium, room temperatureLimited substrate scope demonstrated
Classical Knoevenagel-Based MethodsSalicylaldehydes, ethyl cyanoacetate or malononitrileVarious temperatures, often requiring heatingVarious bases (piperidine, triethylamine, K₂CO₃)Variable, often moderateWell-established, widely applicableHarsh conditions, long reaction times, moderate yields
Solvent-Free Approach with DABCOSubstituted salicylaldehydes, phenylacetic acids180°C, solvent-freeDABCO61-91Solvent-free, good to excellent yieldsHigh temperature requirement
This comparative analysis highlights the evolution of synthetic methods for 3-cyanocoumarins, from classical approaches requiring harsh conditions to more modern methods emphasizing efficiency, sustainability, and mild reaction conditions. The development of these diverse synthetic routes has significantly enhanced the accessibility of 3-cyanocoumarins for various applications, contributing to the continued interest in these compounds in both academic and industrial research contexts.

Applications and Uses

Medicinal Chemistry and Biological Activities

Recent Advances in 3-Cyanocoumarin Research

Photocatalytic Functionalization

A significant recent advancement in 3-cyanocoumarin research involves the development of photocatalytic methods for their functionalization. In 2023, researchers reported a groundbreaking visible light-induced cross-dehydrocoupling of 3-cyanocoumarins with unactivated aliphatic aldehydes for the direct synthesis of 4-acylated coumarins . This innovative approach utilized inexpensive and readily available tetrabutylammonium bromide ((n-Bu)₄NBr) as a precursor of the hydrogen atom transfer (HAT) catalyst and [Ir(ppy)₂(dtbbpy)PF₆] as a photocatalyst.
The methodology demonstrated remarkable substrate scope, accommodating a variety of aldehydes including linear, branched, cyclic, and α,β-unsaturated aliphatic aldehydes. The reaction yielded the desired acylated coumarin derivatives in yields ranging from 41% to an impressive 98%. This represents a significant advance in the functionalization of 3-cyanocoumarins, providing a mild, atom-economical, and environmentally friendly synthetic route for their direct acylation .
Notably, this was reported as the first example of C-4 aliphatic acylation of coumarins, highlighting the novelty and significance of this research. The method overcomes limitations associated with traditional acylation approaches, which often require harsh conditions, multiple steps, or result in poor regioselectivity. The development of such photocatalytic methods aligns with broader trends in organic synthesis that emphasize sustainability, mild reaction conditions, and the use of visible light as a clean and abundant energy source .
These advances in photocatalytic functionalization expand the synthetic utility of 3-cyanocoumarins and pave the way for the development of more complex derivatives with potential applications in various fields. The ability to selectively functionalize the C-4 position of 3-cyanocoumarins opens up new possibilities for structural diversification and the creation of compound libraries for biological screening.

Organocatalytic Asymmetric Reactions

Another area of recent advancement in 3-cyanocoumarin research involves the development of organocatalytic asymmetric reactions. A study published in Organic Letters in 2023 described the application of organocatalytic bifunctional activation in the remote (3+2)-cycloaddition between 4-(alk-1-en-1-yl)-3-cyanocoumarins and imines . This approach enables the stereoselective construction of complex molecular architectures, expanding the synthetic utility of 3-cyanocoumarins.
The use of organocatalysis in transformations involving 3-cyanocoumarins represents a significant advance, offering advantages such as mild reaction conditions, reduced environmental impact compared to metal-catalyzed processes, and the potential for high levels of stereoselectivity. This approach is particularly valuable in the context of drug discovery and development, where the control of stereochemistry is often crucial for biological activity and selectivity .
Organocatalytic asymmetric reactions provide access to enantiomerically enriched products, which can be critical for applications in pharmaceutical research where single enantiomers often exhibit different biological activities. The development of such stereoselective transformations involving 3-cyanocoumarins enhances their utility as building blocks for the synthesis of complex, stereodefined molecules with potential applications in medicinal chemistry.
These recent advances in photocatalytic functionalization and organocatalytic asymmetric reactions highlight the continued interest in 3-cyanocoumarins as versatile synthetic building blocks. The development of new methods for their functionalization and transformation expands their utility and opens up possibilities for the creation of diverse chemical entities with potential applications in various fields.

Reactions and Derivatives

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